molecular formula C9H21O5P B096788 1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane CAS No. 17997-33-0

1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane

Cat. No. B096788
CAS RN: 17997-33-0
M. Wt: 240.23 g/mol
InChI Key: XUMKWCCJJRDWAO-UHFFFAOYSA-N
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Patent
US05574024

Procedure details

To a flask containing triethyl orthoformate (23.6 gm; 0.16 mole) equipped with a magnetic stirrer, condensor, and nitrogen atmosphere, is added diethyl chloro phosphite (25 gm; 0.16 mole) over 15-30 minutes and an extremely exothermic reaction occurs. The reaction solution is then heated at 135° C. for 3 hours. The resulting solution is distilled using a Kugelrohr distillation apparatus at 80° C. (0.01 mm Hg) to yield 32 gm of diethoxymethylphosphonic acid diethyl ester (31P NMR 13.2 ppm).
Quantity
23.6 g
Type
reactant
Reaction Step One
Name
diethyl chloro phosphite
Quantity
25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([O:8][CH2:9][CH3:10])([O:5][CH2:6][CH3:7])OCC.[P:11]([O:18]Cl)([O:15][CH2:16][CH3:17])[O:12][CH2:13][CH3:14]>>[CH2:13]([O:12][P:11]([CH:1]([O:5][CH2:6][CH3:7])[O:8][CH2:9][CH3:10])(=[O:18])[O:15][CH2:16][CH3:17])[CH3:14]

Inputs

Step One
Name
Quantity
23.6 g
Type
reactant
Smiles
C(OCC)(OCC)OCC
Step Two
Name
diethyl chloro phosphite
Quantity
25 g
Type
reactant
Smiles
P(OCC)(OCC)OCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
an extremely exothermic reaction
DISTILLATION
Type
DISTILLATION
Details
The resulting solution is distilled
DISTILLATION
Type
DISTILLATION
Details
a Kugelrohr distillation apparatus at 80° C. (0.01 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(OCC)(=O)C(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.